H-Arg-Trp-OHhydrochloride
Description
H-Arg-Trp-OH hydrochloride is a dipeptide derivative composed of L-arginine (Arg) and L-tryptophan (Trp) linked via a peptide bond, with a hydrochloride salt form. Its CAS number is 25615-38-7 . This compound is primarily utilized in biochemical research, peptide synthesis, and as an intermediate in pharmaceutical development. As a hydrochloride salt, it benefits from enhanced solubility in aqueous solutions, a common feature of such derivatives to improve bioavailability and handling in experimental settings.
These properties are critical for applications in receptor-binding studies or enzyme-substrate modeling.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3.ClH/c18-12(5-3-7-21-17(19)20)15(24)23-14(16(25)26)8-10-9-22-13-6-2-1-4-11(10)13;/h1-2,4,6,9,12,14,22H,3,5,7-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21);1H/t12-,14-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFXAWNXBCWGRL-KYSPHBLOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Trp-OH hydrochloride typically involves the coupling of arginine and tryptophan using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of H-Arg-Trp-OH hydrochloride may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Oxidation Reactions
The indole ring of tryptophan and the guanidinium group of arginine are primary sites for oxidation.
Tryptophan-Specific Oxidation
Under acidic conditions (pH 4–5), sodium hypochlorite pentahydrate (NaOCl·5H₂O) oxidizes the indole moiety in the presence of monosodium glutamate (MSG), forming a violet-colored chromophore with an absorbance peak at 525 nm . This reaction is specific to tryptophan and unaffected by other amino acids.
| Reagent | Conditions | Product | Specificity |
|---|---|---|---|
| NaOCl·5H₂O + MSG | 10°C, pH 4–5, 10 min | Violet chromophore | Tryptophan only |
Guanidinium Group Oxidation
The guanidinium group in arginine undergoes oxidation with hydrogen peroxide (H₂O₂) or other peroxides, yielding urea derivatives. This reaction modifies the peptide’s charge and interaction capabilities.
Hydrolysis Reactions
The peptide bond in H-Arg-Trp-OH is susceptible to hydrolysis under acidic or alkaline conditions:
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Acidic Hydrolysis (HCl, 6M, 110°C) : Cleaves the peptide bond into free L-arginine and L-tryptophan.
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Alkaline Hydrolysis (NaOH) : Generates similar products but may cause racemization of amino acids.
Cation-π Interactions
The guanidinium group of arginine and the indole ring of tryptophan engage in cation-π interactions, stabilizing the peptide’s structure and altering its fluorescence properties . This interaction enhances solubility in aqueous media and influences reactivity in polar environments.
pH-Dependent Behavior
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Acidic Conditions (pH < 4) : Protonation of the guanidinium group strengthens cation-π interactions, reducing solubility .
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Neutral/Alkaline Conditions (pH > 7) : Deprotonation weakens interactions, increasing hydrophilicity.
Thermal Stability
Decomposition occurs above 200°C, with charring observed due to indole ring degradation .
Functional Group Reactivity
| Functional Group | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| Indole (Trp) | Electrophilic substitution | Bromine (Br₂), HNO₃ | Halogenation/nitration at C5 |
| Guanidinium (Arg) | Redox reactions | H₂O₂, NaBH₄ | Urea derivatives or reduced intermediates |
Scientific Research Applications
The applications of Arginine-Tryptophan dipeptides (H-Arg-Trp-OH hydrochloride) are varied, spanning food science, antimicrobial research, and pharmaceutical development. These applications arise from the chemical properties of Arginine and Tryptophan, which include their ability to facilitate peptide-membrane interactions and stabilize proteins .
Scientific Research Applications
Antimicrobial Properties:
- Mechanism of Action Arginine and Tryptophan-rich peptides exhibit potent antimicrobial activity because of their chemical properties . Tryptophan prefers the interfacial region of lipid bilayers, while Arginine provides cationic charges and hydrogen bonding, which are crucial for interacting with anionic components in bacterial membranes. The combination of these amino acids allows for cation-pi interactions, enhancing peptide-membrane interactions .
- Examples Indolicidin and Tritrpticin are examples of Arginine and Tryptophan-rich antimicrobial peptides with broad activity .
Pharmaceutical Applications:
- Protein Stabilization Arginine can stabilize proteins and suppress aggregation. It has been demonstrated that Arginine hydrochloride (Arg.HCl) in lyophilized formulations significantly decreases Bovine Serum Albumin (BSA) aggregation .
- Photostability Arginine is effective in reducing light-induced aggregation of immunoglobulin G1 (IgG1) monoclonal antibodies (mAbs) .
- Cell Culture Arginine glutamate (Arg.Glu) has equivalent toxicity to sodium chloride (NaCl) in in vitro cell culture systems, with cell death unlikely to trigger inflammation upon subcutaneous injection in vivo .
Food Science Applications:
- Functional Foods Bioactive peptides, including those containing Arginine and Tryptophan, are useful in developing health-oriented functional diets. They can act as sweeteners, color stabilizers, thickeners, anti-caking agents, emulsifiers, flavor enhancers, and acidity controllers .
- Emulsification Bioactive peptides with amphiphilic properties, derived from food by-products, are important for emulsifying attributes . Plant-based peptides from sources like potato, flaxseed, and soybean exhibit emulsifying capabilities .
Peptide Synthesis and Manufacturing:
- Improved Synthesis Processes In peptide manufacturing, Arginine plays a crucial role. Modified processes can reduce the amount of racemization during coupling steps, leading to easier final purification and reduced side products .
- Specific Peptide Sequences Arginine and Tryptophan are incorporated into specific peptide sequences for various applications. For example, sequences like Arg-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-Lys-NH2 have been synthesized .
Additional roles of Arginine:
Mechanism of Action
H-Arg-Trp-OH hydrochloride exerts its effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the regulation of genes involved in fatty acid metabolism, resulting in reduced hepatic lipid accumulation and improved lipid homeostasis. The compound directly binds to the PPARα ligand-binding domain, inducing conformational changes that facilitate the recruitment of co-activator peptides .
Comparison with Similar Compounds
Challenges and Considerations
- Synthesis Complexity : Dipeptides like H-Arg-Trp-OH require precise coupling and protection strategies, unlike simpler hydrochlorides (e.g., benzydamine ).

- Analytical Methods : Similar to memantine hydrochloride’s quantification via spectrophotometry , H-Arg-Trp-OH may require HPLC or mass spectrometry for purity assessment.
- Cost and Availability : H-Arg-Trp-OH hydrochloride is offered by specialized suppliers (e.g., 960 Chemical Network ), with pricing likely higher than commodity chemicals due to niche demand.
Biological Activity
H-Arg-Trp-OH hydrochloride, a dipeptide composed of the amino acids arginine and tryptophan, exhibits notable biological activities primarily through its interaction with the Peroxisome Proliferator-Activated Receptor (PPAR) α . This article explores its mechanism of action, biochemical pathways, and potential therapeutic applications, supported by relevant data and case studies.
H-Arg-Trp-OH hydrochloride (referred to as WR) primarily targets PPARα, a critical regulator of lipid metabolism. The compound interacts directly with the ligand-binding domain of PPARα, leading to the activation of various metabolic pathways.
Key Findings:
- Reduction of Triglyceride Accumulation : In lipid-loaded hepatocytes, WR significantly reduces intracellular triglyceride levels, indicating its potential in managing lipid disorders.
- Influence on Fatty Acid Oxidation : The activation of PPARα by WR induces the expression of genes involved in fatty acid oxidation, thus promoting metabolic health.
The biochemical properties of H-Arg-Trp-OH hydrochloride highlight its role in several metabolic pathways:
- Kynurenine Pathway : WR is involved in the metabolism of tryptophan through the kynurenine pathway, which is crucial for various physiological functions.
- 5-Hydroxytryptamine Metabolism : The compound also plays a role in the metabolism of serotonin (5-hydroxytryptamine), linking it to mood regulation and neurological health.
Comparative Analysis with Similar Compounds
| Compound Name | Composition | Unique Features |
|---|---|---|
| H-Arg-Phe-OH Hydrochloride | Arginine + Phenylalanine | Different metabolic effects on lipid profiles |
| H-Arg-Tyr-OH Hydrochloride | Arginine + Tyrosine | Varying interactions with neurotransmitter systems |
| H-Arg-Gly-OH Hydrochloride | Arginine + Glycine | Lesser impact on lipid metabolism compared to WR |
H-Arg-Trp-OH hydrochloride is unique due to its specific interaction with PPARα, distinguishing it from other dipeptides that may not share the same biological activity or therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic implications of H-Arg-Trp-OH hydrochloride:
-
Lipid Metabolism in Animal Models :
- A study involving Sprague-Dawley rats showed that administration of H-Arg-Trp resulted in decreased levels of low-density lipoprotein (LDL) and fat deposition, suggesting its efficacy in lipid regulation .
- In heart failure models, supplementation with H-Arg was associated with improved cardiac function and reduced myocardial infarction damage .
- Antimicrobial Activity :
- Clinical Implications :
Q & A
Q. How can solid-phase synthesis of H-Arg-Trp-OH hydrochloride be optimized to improve yield and minimize side reactions?
- Methodological Answer : Employ a factorial design of experiments (DoE) to test variables such as coupling reagent concentration (e.g., HBTU vs. HATU), reaction time, and resin swelling efficiency. Monitor coupling efficiency via Kaiser test or FTIR. Optimize cleavage conditions (e.g., TFA concentration, scavengers) to reduce truncation byproducts. Use LC-MS to track intermediates and final product purity, iterating parameters based on real-time data .
Q. What strategies resolve discrepancies in spectral data (e.g., NMR or MS) for H-Arg-Trp-OH hydrochloride derivatives?
- Methodological Answer : For conflicting NMR peaks, conduct 2D experiments (COSY, HSQC) to resolve overlapping signals or confirm stereochemistry. If MS data suggests impurities, perform preparative HPLC to isolate fractions and re-analyze. Cross-validate findings with orthogonal techniques (e.g., circular dichroism for chiral purity). Document all procedural variables (e.g., solvent batch, instrument calibration) to identify systematic errors .
Q. How can researchers design a study to evaluate the compound’s interactions with biological targets (e.g., receptors or enzymes)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) and stoichiometry. For enzymatic assays, optimize substrate concentrations and buffer conditions (pH, ionic strength) to mimic physiological environments. Include negative controls (e.g., scrambled peptide) and statistical validation (e.g., Student’s t-test). Validate findings with knockdown/knockout models or competitive inhibitors .
Q. What approaches mitigate batch-to-batch variability in H-Arg-Trp-OH hydrochloride synthesis?
- Methodological Answer : Standardize raw material sourcing (e.g., Fmoc-amino acid purity ≥98%) and reaction conditions (temperature, agitation). Implement in-process controls (IPC), such as real-time HPLC monitoring, to halt synthesis if intermediates deviate from specifications. Use multivariate analysis (e.g., PCA) to correlate process parameters with product quality attributes (e.g., impurity profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

